N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a quinazolinone core substituted with a 2,5-dimethoxyphenyl group and a sulfanyl-linked acetamide side chain terminating in a cyano-dimethylpropyl moiety. The integration of electron-rich dimethoxy substituents, a sulfanyl bridge, and a polar cyano group suggests unique physicochemical and binding properties compared to simpler acetamide analogs.
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2,5-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H26N4O4S/c1-15(2)24(3,14-25)27-21(29)13-33-23-26-18-9-7-6-8-17(18)22(30)28(23)19-12-16(31-4)10-11-20(19)32-5/h6-12,15H,13H2,1-5H3,(H,27,29) |
InChI Key |
NAKFGKWFXQPZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which incorporates a cyano group and a quinazoline moiety. The molecular formula is C19H24N4O2S, indicating the presence of nitrogen and sulfur, which are often linked to biological activity.
Research indicates that this compound may exert its biological effects primarily through the inhibition of specific kinases involved in cell cycle regulation. For instance:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2, an enzyme critical for cell cycle progression. By blocking CDK2 activity, it induces cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The IC50 values were reported to be in the low micromolar range, indicating strong activity against tumor cells .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells through mitochondrial pathway activation .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Janus Kinase (JAK) Inhibition : Preliminary studies suggest that it may act as a JAK inhibitor, which could be beneficial in treating JAK-mediated diseases such as certain leukemias .
Study 1: Antitumor Efficacy
In a recent study published in Cancer Research, researchers evaluated the efficacy of this compound in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analyses confirmed decreased cell proliferation and increased apoptosis markers in treated tumors .
Study 2: Mechanistic Insights
A follow-up mechanistic study focused on the signaling pathways affected by the compound. It was found that treatment led to downregulation of key survival pathways (e.g., PI3K/AKT), further supporting its role as an effective anticancer agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2,5-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., dichloro or bromo groups in analogs), suggesting higher electron density and altered solubility profiles.
- Functional Group Diversity: The sulfanyl bridge and cyano group are absent in most analogs, offering unique hydrogen-bonding, coordination, or metabolic stability properties.
Physicochemical Properties
- Lipophilicity : The dimethoxy groups may lower logP values relative to dichloro- or bromo-substituted analogs, which are typically more lipophilic .
- Hydrogen Bonding: The quinazolinone NH and carbonyl groups provide hydrogen-bonding sites similar to pyrazolone analogs, but the sulfanyl bridge may introduce additional weak hydrogen-bond acceptors.
Hydrogen Bonding and Crystallography
Compounds like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide exhibit R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions . The target compound’s quinazolinone core and sulfanyl group may favor distinct packing modes, such as π-π stacking (via the aromatic quinazolinone) or S⋯S interactions, though crystallographic data for the target compound is unavailable.
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
| Feature | Target Compound | 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide | N-(4-Bromophenyl)-2-naphthylacetamide |
|---|---|---|---|
| Core Structure | Quinazolinone | Pyrazolone | Acetamide |
| Aryl Substituent | 2,5-Dimethoxyphenyl | 3,4-Dichlorophenyl | 4-Bromophenyl |
| Key Functional Groups | Cyano, sulfanyl | Dichloro, pyrazolone | Bromine, naphthalene |
| Hydrogen-Bonding Propensity | High (quinazolinone NH/CO) | Moderate (pyrazolone CO/NH) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
